molecular formula C16H22N2O2 B2358482 exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester CAS No. 1949805-90-6

exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

Cat. No.: B2358482
CAS No.: 1949805-90-6
M. Wt: 274.364
InChI Key: NGAGLLKONFYUIP-QKDCVEJESA-N
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Description

exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C15H21N2O2. It is a derivative of the bicyclic structure 9-azabicyclo[3.3.1]nonane, which is known for its rigidity and unique three-dimensional shape.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the 9-azabicyclo[3.3.1]nonane core. This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Benzylation: The benzyl group is added through a benzylation reaction, typically using benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of exo-3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, while the functional groups (amino, benzyl, and carboxylate) enable various chemical modifications and interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

benzyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-13-9-14-7-4-8-15(10-13)18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,17H2/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAGLLKONFYUIP-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2C(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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